molecular formula C24H21NO4S2 B281388 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide

4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide

货号: B281388
分子量: 451.6 g/mol
InChI 键: OUTVACLNWCPQPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

作用机制

4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, this compound disrupts these signaling pathways and induces cell death in cancer cells and modulates the activity of immune cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits the proliferation and survival of cancer cells, induces cell death, and reduces the migration and invasion of cancer cells. In immune cells, this compound modulates the activity of B cells, T cells, and natural killer cells, leading to the suppression of autoimmune responses.

实验室实验的优点和局限性

One of the advantages of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties and oral bioavailability, making it a promising drug candidate for clinical development. However, the limitations of this compound include its potential toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy.

未来方向

There are several future directions for the research and development of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide. One direction is to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cancers and autoimmune diseases. Another direction is to explore the use of this compound in other diseases that involve BTK signaling pathways, such as chronic obstructive pulmonary disease and cardiovascular diseases. Further studies are also needed to determine the optimal dosing regimen and potential side effects of this compound in humans.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic effects in preclinical studies for the treatment of various types of cancers and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans.

合成方法

The synthesis of 4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide involves several steps, including the reaction of 4-methylphenylboronic acid with 2-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid, followed by the reaction of the resulting intermediate with thien-2-ylsulfonyl chloride and then with benzoyl chloride. The final product is obtained by purification through column chromatography.

科学研究应用

4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells. This compound has also been shown to have potential therapeutic effects in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

属性

分子式

C24H21NO4S2

分子量

451.6 g/mol

IUPAC 名称

4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-thiophen-2-ylsulfonylbenzamide

InChI

InChI=1S/C24H21NO4S2/c1-16-8-10-17(11-9-16)24(26)25(31(27,28)23-7-4-14-30-23)18-12-13-22-20(15-18)19-5-2-3-6-21(19)29-22/h4,7-15H,2-3,5-6H2,1H3

InChI 键

OUTVACLNWCPQPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CS5

规范 SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=CS5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。